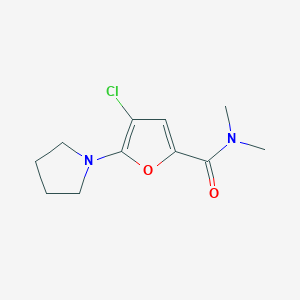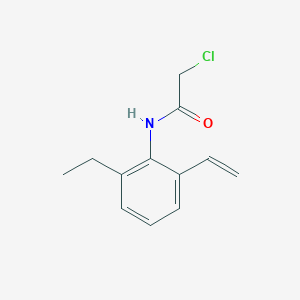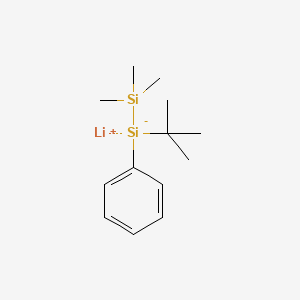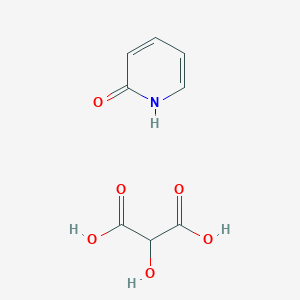
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane is an organotin compound with the molecular formula C28H28OSn. This compound is characterized by the presence of a tin atom bonded to three phenyl groups and one 3-methoxy-3-phenylpropyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
The synthesis of (3-Methoxy-3-phenylpropyl)(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 3-methoxy-3-phenylpropylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles. Common reagents include halides and pseudohalides.
Oxidation Reactions: The tin atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.
Coupling Reactions: this compound is known to undergo Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction, which is a powerful method for forming carbon-carbon bonds in organic synthesis.
Catalysis: Organotin compounds, including this compound, are used as catalysts in various chemical reactions, including polymerization and oxidation reactions.
Materials Science: This compound is used in the preparation of tin-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-3-phenylpropyl)(triphenyl)stannane in chemical reactions involves the coordination of the tin atom with other reactants. In the Stille coupling reaction, the tin atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane can be compared with other organotin compounds such as:
Tributyltin Chloride: Used as a catalyst and in the synthesis of other organotin compounds.
Triphenyltin Hydride: Commonly used in radical reactions and as a reducing agent.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in organic synthesis and materials science.
Propiedades
Número CAS |
918162-81-9 |
|---|---|
Fórmula molecular |
C28H28OSn |
Peso molecular |
499.2 g/mol |
Nombre IUPAC |
(3-methoxy-3-phenylpropyl)-triphenylstannane |
InChI |
InChI=1S/C10H13O.3C6H5.Sn/c1-3-10(11-2)9-7-5-4-6-8-9;3*1-2-4-6-5-3-1;/h4-8,10H,1,3H2,2H3;3*1-5H; |
Clave InChI |
GJWMYCHBJHLTHV-UHFFFAOYSA-N |
SMILES canónico |
COC(CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)

![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)

![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)

![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)


